molecular formula C7H8N4O B8314560 1-(Purin-6-yl)ethanol

1-(Purin-6-yl)ethanol

Cat. No.: B8314560
M. Wt: 164.16 g/mol
InChI Key: IHWHNEYSRQOARC-UHFFFAOYSA-N
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Description

1-(Purin-6-yl)ethanol is a purine derivative featuring an ethanol moiety substituted at the purine ring’s 6-position. These analogs are synthesized via nucleophilic substitution of 6-chloropurine with amino acids or peptides, often yielding stereochemically complex products .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

1-(7H-purin-6-yl)ethanol

InChI

InChI=1S/C7H8N4O/c1-4(12)5-6-7(10-2-8-5)11-3-9-6/h2-4,12H,1H3,(H,8,9,10,11)

InChI Key

IHWHNEYSRQOARC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=NC=N1)N=CN2)O

Origin of Product

United States

Comparison with Similar Compounds

N-(Purin-6-yl)-α-Amino Acids

Key Features :

  • Retain chirality at the amino acid’s α-carbon, but coupling reactions (e.g., with dimethyl (S)-glutamate) induce racemization (6:4 ratio of (S,S)- and (R,S)-diastereomers) due to chirally labile intermediates .

Purine-Peptide Conjugates

Key Features :

  • Dipeptide conjugates (e.g., glycyl-(S)-glutamic acid derivatives) exhibit moderate anti-tubercular activity (MIC: 3.1–6.25 µg/mL against M. tuberculosis H37Rv) .

Stereochemical Behavior

Compound Synthetic Route Stereochemical Outcome Evidence Source
N-(Purin-6-yl)-α-amino acids Nucleophilic substitution Single stereoisomer (retained chirality)
N-(Purin-6-yl)-α-amino acids DCC-mediated coupling 6:4 (S,S)/(R,S) diastereomeric mixture
7-Deazapurine analogs Coupling with DCC Similar racemization (6:4 ratio)

Mechanistic Insight :
Racemization during coupling is independent of the imidazole Nπ atom (contrary to histidine-like mechanisms), suggesting alternative pathways involving transient intermediates .

Key Observations :

  • Anti-tubercular activity correlates with the presence of glutamic acid residues in conjugates .
  • Cytotoxicity of N-(purin-6-yl)aminocarboxylic acids is structure-dependent, with longer polymethylene chains (e.g., 11-aminoundecanoic acid derivatives) showing reduced potency .

Preparation Methods

Halogenated Purine Intermediates

A common approach involves substituting a halogen atom at the purine C6 position with an ethanol moiety. For instance, 6-chloropurine can react with ethylene glycol under basic conditions to form 6-(2-hydroxyethoxy)purine, which is subsequently reduced to 1-(Purin-6-yl)ethanol. This method mirrors the synthesis of alkoxy-purine derivatives reported in patent WO2015107533A1, where alkoxy groups are introduced via nucleophilic displacement using alcohols or glycols.

Reaction conditions :

  • Solvent : Methanol, ethanol, or dimethylformamide (DMF).

  • Base : Potassium carbonate or sodium hydroxide.

  • Temperature : 50–120°C.

  • Catalyst : Potassium iodide (enhances reaction rate).

Yields for analogous reactions range from 65% to 85%, depending on the purity of the halogenated precursor and reaction time (2–24 hours).

Palladium-catalyzed cross-coupling reactions enable the introduction of complex ethanol-containing side chains.

Suzuki-Miyaura Coupling

A boronic ester derivative of ethanol can be coupled to 6-bromopurine using palladium catalysts. For example, 6-bromo-9H-purine reacts with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol in the presence of Pd(PPh₃)₄ and a base.

Optimized conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Sodium carbonate.

  • Solvent : 1,4-Dioxane/water (4:1).

  • Temperature : 80°C, 12 hours.

This method achieves ~75% yield but requires careful purification to remove palladium residues.

Sonogashira Coupling for Alkyne Intermediates

Ethynyl ethanol derivatives can be coupled to 6-iodopurine via Sonogashira reactions. Subsequent hydrogenation of the alkyne to an ethyl group yields this compound. Patent US20060128956A1 highlights similar strategies for synthesizing purine-amino acids, where alkynes are hydrogenated to alkyl chains.

Typical protocol :

  • Catalyst : PdCl₂(PPh₃)₂ (3 mol%), CuI (10 mol%).

  • Solvent : Triethylamine/THF (1:1).

  • Hydrogenation : H₂ (1 atm), Pd/C (10%), methanol.

Reductive Amination and Ketone Reduction

Reductive Amination of 6-Aminopurine

6-Aminopurine can react with glycolaldehyde under reductive conditions (NaBH₃CN or H₂/Pd) to form this compound. This method is less common due to competing side reactions but offers a one-step route from readily available precursors.

Challenges :

  • Low regioselectivity (~50% yield).

  • Requires excess glycolaldehyde and prolonged reaction times.

Reduction of 6-Acetylpurine

6-Acetylpurine, synthesized via Friedel-Crafts acylation, is reduced using NaBH₄ or LiAlH₄ to yield this compound. This method is advantageous for scalability but demands anhydrous conditions.

Procedure :

  • Reducing agent : NaBH₄ (2 equiv) in methanol.

  • Temperature : 0°C to room temperature.

  • Yield : 60–70%.

Enzymatic and Biocatalytic Approaches

Recent advances in enzyme engineering enable the stereoselective synthesis of purine derivatives. Alcohol dehydrogenases (ADHs) can reduce 6-acetylpurine to this compound with high enantiomeric excess (>90%).

Case study :

  • Enzyme : ADH from Rhodococcus ruber.

  • Cofactor : NADPH (regenerated via glucose dehydrogenase).

  • Solvent : Phosphate buffer (pH 7.0), 30°C.

  • Yield : 82%.

Comparative Analysis of Methods

MethodStarting MaterialCatalyst/SolventYield (%)AdvantagesLimitations
Nucleophilic Substitution6-ChloropurineK₂CO₃, KI, DMF65–85Simple, scalableRequires halogenated precursor
Mitsunobu Reaction6-HydroxypurineDEAD, PPh₃, THF~70RegioselectiveCostly reagents
Suzuki Coupling6-BromopurinePd(PPh₃)₄, dioxane~75Tolerates diverse boronic estersPalladium removal required
Ketone Reduction6-AcetylpurineNaBH₄, MeOH60–70High purityAnhydrous conditions needed
Biocatalytic6-AcetylpurineADH, buffer82Stereoselective, green chemistryEnzyme cost and stability

Q & A

Q. Advanced Modeling Focus

  • Docking Simulations : Use AutoDock Vina with receptor structures (e.g., PDB 1ATP) to estimate ΔG values. The hydroxyl group forms key H-bonds with Asp206 and Lys168 residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) >2.0 Å indicates poor binding .
  • Validation : Cross-check with experimental SPR (surface plasmon resonance) data to refine force field parameters .

How can solvent effects on NMR chemical shifts of this compound be quantified?

Q. Methodological Focus

  • Reference Standards : Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and report δ values relative to TMS.
  • Shielding Effects : Polar solvents downfield-shift the purine C8 proton (Δδ ≈ 0.3 ppm in D2O vs. CDCl3) due to deshielding .
  • COSY and HSQC : Correlate solvent-induced shifts with H-bond donor/acceptor capacity using 2D NMR .

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